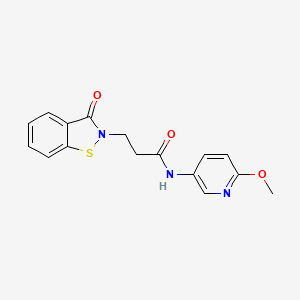
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is a complex organic compound that features a benzoylphenyl group and a tetrahydroquinoxalinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions.
Cyclization to Form Tetrahydroquinoxalinone: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydroquinoxalinone ring.
Coupling Reaction: The final step involves coupling the benzoylphenyl intermediate with the tetrahydroquinoxalinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoylphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with alcohol or amine groups.
Substitution: Substituted benzoylphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.
Medicine
Anticancer Research: Studied for its ability to inhibit cancer cell growth.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Industry
Material Science: Used in the development of novel materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their characteristics.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoylphenyl group can interact with hydrophobic pockets, while the tetrahydroquinoxalinone moiety can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is similar to other benzoylphenyl derivatives and tetrahydroquinoxalinone compounds.
Uniqueness
Structural Features: The combination of benzoylphenyl and tetrahydroquinoxalinone moieties is unique and contributes to its distinct properties.
Biological Activity: Exhibits unique biological activities compared to other similar compounds, making it a valuable candidate for further research.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(14-26-15-22(28)25-19-12-6-7-13-20(19)26)24-18-11-5-4-10-17(18)23(29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)(H,25,28) |
InChI Key |
XCUAFXCAAIHQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B12178063.png)
![N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12178065.png)


![4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12178102.png)
![2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12178109.png)

![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-ylmethyl)pentanamide](/img/structure/B12178116.png)

![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![2-[(2-chloro-9H-purin-6-yl)amino]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12178149.png)
![2-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B12178156.png)
![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B12178167.png)
